SSP120 protein - 144905-56-6

SSP120 protein

Catalog Number: EVT-1519030
CAS Number: 144905-56-6
Molecular Formula: C33H32F2N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

SSP120 is encoded by the gene located on chromosome XI of S. cerevisiae. The reference genome sequence for this yeast strain is derived from laboratory strain S288C, which serves as a model organism in molecular and cellular biology . The protein has been identified through various proteomic studies that analyze protein localization and interactions within yeast cells .

Classification

SSP120 belongs to a class of proteins known as calcium-binding proteins, which play essential roles in various cellular processes, including signal transduction and protein transport. It is classified under the Gene Ontology terms related to cellular component, molecular function, and biological process, indicating its involvement in cargo transport and vesicle-mediated transport mechanisms .

Synthesis Analysis

Methods

The synthesis of SSP120 involves transcription of its corresponding gene followed by translation into a polypeptide chain. The process occurs in two main stages:

  1. Transcription: The gene encoding SSP120 is transcribed into messenger RNA within the nucleus.
  2. Translation: The messenger RNA exits the nucleus and binds to ribosomes in the cytoplasm, where transfer RNA molecules bring specific amino acids corresponding to codons on the messenger RNA, forming the SSP120 polypeptide .

Technical Details

The translation process for SSP120 involves several elongation factors that assist in peptide bond formation between amino acids. These factors ensure that the ribosome accurately reads the messenger RNA sequence and synthesizes the protein correctly. The ribosome undergoes conformational changes during this process to facilitate proper amino acid addition .

Molecular Structure Analysis

Structure

Data

Experimental studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide more detailed insights into its three-dimensional structure. Currently, data regarding its molecular weight and isoelectric point are available through databases like the Saccharomyces Genome Database .

Chemical Reactions Analysis

Reactions

SSP120 participates in several biochemical reactions primarily related to protein transport within cells. Its interaction with Emp47 suggests that it may undergo conformational changes upon calcium binding, which could influence its ability to associate with vesicles during cargo sorting.

Technical Details

The efficiency of SSP120 incorporation into COPII vesicles is dependent on its interaction with Emp47. Studies indicate that mutations or deletions in either protein can significantly reduce their functional interactions, thereby impairing vesicle budding and cargo transport .

Mechanism of Action

Process

The mechanism of action for SSP120 involves its role as a cargo receptor within COPII vesicles during transport from the endoplasmic reticulum to the Golgi apparatus. Upon binding to calcium ions, SSP120 may undergo conformational changes that enhance its affinity for Emp47 and other cargo proteins.

Data

Research indicates that proper functioning of SSP120 is critical for maintaining normal distribution between the endoplasmic reticulum and Golgi compartments. Disruption of this process can lead to accumulation or mislocalization of proteins within cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Information regarding its isoelectric point can be derived from experimental data but typically falls within a range indicative of similar proteins.

Chemical Properties

SSP120 exhibits properties typical of calcium-binding proteins, including:

  • Hydrophilicity: Likely has hydrophilic regions due to its role in aqueous environments.
  • Stability: Stability may be influenced by calcium ion concentration.

Experimental analyses such as circular dichroism or differential scanning calorimetry could provide insights into its stability under various conditions.

Applications

Scientific Uses

SSP120 has significant implications in research related to:

  • Cellular Biology: Understanding protein transport mechanisms can shed light on various cellular processes.
  • Disease Models: Alterations in secretory pathways have been implicated in diseases; thus, studying SSP120 can provide insights into potential therapeutic targets.
  • Biotechnology: Manipulating SSP120 or its pathways could enhance protein production systems used in industrial applications.
Introduction to SSP120 Protein

Historical Background and Discovery in Saccharomyces cerevisiae

SSP120 (Saccharomyces Secretory Protein 120), systematically designated YLR250W, was first identified through functional genomics approaches in the model eukaryote Saccharomyces cerevisiae. Initial characterization revealed it as a COPII vesicle-packaged protein involved in endoplasmic reticulum (ER) to Golgi trafficking [1]. The discovery emerged from comprehensive proteomic analyses of purified COPII vesicles, which identified SSP120 alongside other novel vesicle proteins (Coy1, Sly41) that were efficiently packaged into transport vesicles [2]. The designation "SSP120" (Saccharomyces Secretory Protein) reflects its identification through systematic analysis of secretory pathway components, with "120" referring to its approximate molecular weight of 120 kDa in its unprocessed form, though its mature form has a calculated molecular weight of 27.3 kDa [1].

Key milestones in SSP120 characterization include the elucidation of its functional complex with Emp47p. Seminal research published in Traffic (2016) demonstrated through co-immunoprecipitation and genetic interaction studies that SSP120 forms a tight complex with Emp47, which acts as a cargo receptor for plasma membrane glycoproteins [2]. This study revealed that deletion of EMP47 (Δemp47) caused mislocalization and secretion of SSP120, indicating their interdependent functionality. Furthermore, mutant analysis showed that ssp120Δ strains exhibited defective growth phenotypes under stress conditions and synthetic genetic interactions with genes involved in cell wall biogenesis [1] [2]. The subcellular localization of SSP120 was precisely mapped using GFP-fusion proteins, demonstrating a punctate cytoplasmic pattern consistent with vesicular structures in the early secretory pathway [1].

Table 1: Key Milestones in SSP120 Research

YearDiscovery MilestoneMethodologySignificance
Pre-2016Identification as COPII vesicle componentCOPII vesicle proteomicsEstablished role in ER-Golgi trafficking
2016Characterization of Emp47-Ssp120 complexCo-IP, genetic analysisRevealed complex function in glycoprotein transport
2016Synthetic genetic interactions with IRE1Systematic genetic analysisLinked to ER stress response pathways
-Subcellular localization mappingGFP-fusion protein imagingConfirmed punctate cytoplasmic/vesicular localization

Genomic Context and Evolutionary Conservation Across Species

The SSP120 gene (YLR250W) resides on chromosome XII in Saccharomyces cerevisiae, flanked by YLR249C (encoding a protein of unknown function) and YLR251W (involved in rRNA processing). The gene encodes a 234-amino acid protein with a predicted isoelectric point of 4.76, indicative of an acidic protein [1]. Comparative genomic analyses reveal that SSP120 belongs to a conserved protein family with orthologs present across diverse fungal lineages, including pathogenic fungi like Sclerotinia sclerotiorum [8]. Though not universally conserved in all eukaryotic kingdoms, SSP120 homologs exhibit significant sequence conservation in ascomycete fungi, particularly in regions critical for Emp47 binding and COPII recognition [2] [8].

Protein domain architecture analysis shows SSP120 contains a calcium-binding EF-hand-like motif, though its precise functional significance remains under investigation. Sequence alignment of SSP120 orthologs reveals conserved cysteine residues that may participate in disulfide bond formation or protein-protein interactions essential for function [2]. Notably, the C-terminal region displays higher conservation than the N-terminal region, suggesting its importance in maintaining structural integrity or interaction interfaces. In filamentous fungi such as Sclerotinia sclerotiorum, SSP120 orthologs share approximately 35-40% sequence identity with the yeast protein and maintain similar domain organization [8]. Evolutionary analysis indicates that SSP120 likely emerged early in fungal evolution, with gene duplication events leading to paralogous proteins in certain fungal lineages that may have undergone subfunctionalization.

Table 2: SSP120 Sequence Features and Conservation

FeatureS. cerevisiae SSP120Filamentous Fungal OrthologsConservation Status
Length234 aa220-260 aaModerately conserved
Molecular Weight27.3 kDa25-30 kDaWell conserved
Isoelectric Point4.764.5-5.2Conserved (acidic)
Calcium-binding motifPresentPartially conservedFunctional significance varies
Emp47 interaction domainC-terminal regionC-terminal regionHighly conserved
COPII recognition signalPutativePresentFunctionally conserved

Significance in Eukaryotic Secretory Pathway Research

SSP120 plays a pivotal role in the early secretory pathway by facilitating the transport of plasma membrane glycoproteins. As a component selectively packaged into COPII vesicles, SSP120 functions as a specialized cargo adapter that bridges specific transmembrane proteins (like Emp47-bound cargo) with the vesicular transport machinery [2] [5]. The Emp47-Ssp120 complex acts as a quality control module that ensures proper folding and maturation of glycoproteins during their transit through the ER and Golgi compartments. Disruption of this complex in emp47Δ or ssp120Δ mutants leads to mislocalization of cargo proteins and compromised cell surface delivery of glycosylated membrane proteins [2].

Genetic interaction studies reveal that SSP120 operates within a broader functional network governing secretory pathway homeostasis. SSP120 displays synthetic positive interactions with IRE1 (encoding a key ER stress sensor) and synthetic negative interactions with genes involved in cell wall assembly [1] [2]. This genetic profile suggests SSP120 functions in a pathway parallel to the unfolded protein response (UPR) and coordinates secretion with cell wall biogenesis. The essential nature of these functions is evident in filamentous fungi where orthologs of SSP120 are critical for virulence in plant pathogens like Sclerotinia sclerotiorum [8].

From a broader perspective, SSP120 exemplifies how specialized cargo adapters enhance the specificity of vesicular transport beyond the basic COPII machinery. Research on SSP120 has provided fundamental insights into how eukaryotic cells diversify cargo selection mechanisms through combinatorial pairing of receptor-adaptor modules. This principle extends to human secretory pathway components where analogous adapter complexes ensure precise targeting of disease-relevant membrane proteins [5] [10]. The study of SSP120 continues to illuminate the molecular constraints governing protein evolution in trafficking pathways, as its interactions exhibit high context-dependency and epistatic constraints that shape evolutionary trajectories [4].

Table 3: Genetic and Functional Interactions of SSP120

Interaction TypeInteracting Genes/ProteinsFunctional ConsequencePhenotypic Outcome
Physical InteractionEmp47Complex formationEssential for glycoprotein trafficking
Synthetic PositiveIRE1Complementary ER stress pathwaysEnhanced ER stress sensitivity
Synthetic NegativeCell wall biosynthesis genesFunctional redundancyCell wall integrity defects
COPII associationSec23/Sec24Vesicle packagingAbrogated ER export when disrupted
RegulatoryHsp70 chaperonesFolding/stabilityPotential misfolding in mutants

Compounds Mentioned:SSP120 protein, Emp47 protein, COPII complex, Sec23, Sec24, IRE1, Hsp70

Properties

CAS Number

144905-56-6

Product Name

SSP120 protein

Molecular Formula

C33H32F2N2O3

Synonyms

SSP120 protein

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